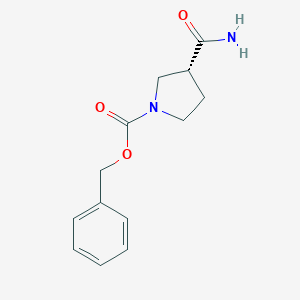

(R)-1-Cbz-3-pyrrolidinecarboxamide

Description

BenchChem offers high-quality (R)-1-Cbz-3-pyrrolidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-Cbz-3-pyrrolidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3R)-3-carbamoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c14-12(16)11-6-7-15(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMDNYSGEQPCAA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C(=O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650684 | |

| Record name | Benzyl (3R)-3-carbamoylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137013-14-9 | |

| Record name | Benzyl (3R)-3-carbamoylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Stereochemistry and Chirality of Pyrrolidine Derivatives

Introduction: The Pyrrolidine Scaffold and the Imperative of Chirality

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as one of the most ubiquitous and privileged scaffolds in modern chemistry. Its prevalence is a testament to its versatile structure and favorable physicochemical properties, making it a cornerstone in a vast array of biologically active compounds. From the fundamental amino acid L-proline, a key component of proteins, to complex alkaloids like nicotine and potent pharmaceuticals, the pyrrolidine motif is deeply embedded in the fabric of natural products and medicinal chemistry.[1][2][3] In the realm of drug discovery, pyrrolidine derivatives are integral components of numerous FDA-approved drugs, highlighting their significance for researchers and pharmaceutical professionals.[4][5]

Beyond its mere presence, the true significance of the pyrrolidine scaffold lies in its stereochemical complexity. The non-planar, puckered nature of the ring allows for the creation of multiple stereocenters, leading to a rich diversity of stereoisomers. This chirality is not a trivial detail; it is the fundamental determinant of biological function.[6][7] The precise three-dimensional arrangement of atoms dictates how a molecule interacts with chiral biological targets like enzymes and receptors. Consequently, different enantiomers or diastereomers of a pyrrolidine-based drug can exhibit dramatically different efficacy, pharmacology, and toxicology.[6][8] This guide provides a comprehensive exploration of the stereochemistry of pyrrolidine derivatives, from foundational conformational principles to advanced strategies for stereoselective synthesis and rigorous analytical validation, offering field-proven insights for professionals in chemical research and drug development.

Foundational Principles: Conformational Dynamics of the Pyrrolidine Ring

The stereochemical behavior of pyrrolidine derivatives is intrinsically linked to the conformational flexibility of the five-membered ring. Unlike a planar cyclopentane, the pyrrolidine ring adopts a puckered conformation to relieve torsional strain. This puckering is not random; it exists in a dynamic equilibrium between two predominant low-energy "envelope" conformations.

Cγ-Exo and Cγ-Endo Puckering

The two primary conformations are defined by the position of the C4 carbon (Cγ) relative to the plane formed by the other four ring atoms.[9][10][11]

-

Cγ-endo (or C4-endo): The Cγ atom is displaced on the same side as the C2-carboxyl group (in proline derivatives).

-

Cγ-exo (or C4-exo): The Cγ atom is displaced on the opposite side of the C2-carboxyl group.

The energy barrier between these conformers is low, allowing for rapid interconversion. However, the introduction of substituents on the ring can significantly influence this equilibrium, locking the ring into a preferred conformation. This conformational control is a powerful tool in rational drug design, as it pre-organizes the molecule for optimal interaction with its biological target.

The choice of substituent and its stereochemistry dictates the preferred pucker. It has been established that the electronegativity and steric bulk of a substituent at the C4 position play a crucial role. For instance, an electronegative substituent in the trans position (relative to the C2 carboxyl group) favors the Cγ-exo pucker, while a cis substituent favors the Cγ-endo pucker.[10][11] This principle is exemplified by 4(R)-hydroxy-L-proline, a key component of collagen, which predominantly adopts an exo pucker.[10][11]

Architectures of Chirality: Strategies for Stereoselective Synthesis

The demand for enantiomerically pure pyrrolidine derivatives has driven the development of numerous sophisticated synthetic strategies. The choice of method depends on factors such as the desired substitution pattern, scalability, and available starting materials. Broadly, these can be classified into two main approaches: utilizing the chiral pool and employing asymmetric catalysis.[1][12]

Chiral Pool Synthesis: Nature's Starting Blocks

This classical approach leverages naturally abundant, enantiopure starting materials, most commonly the amino acids L-proline and L-hydroxyproline.[12][13] The inherent chirality of these precursors is carried through a synthetic sequence to generate the target molecule.

-

Causality Behind the Choice: The primary advantage of the chiral pool approach is its robustness and the use of relatively inexpensive starting materials.[13] The stereochemistry is pre-defined, eliminating the need for a chiral catalyst or resolving agent in the key stereocenter-forming step. However, this strategy often requires multi-step sequences, including protection and deprotection steps, which can lower the overall yield and step economy.[13]

Asymmetric Catalysis: The Modern Paradigm

Asymmetric catalysis represents the most efficient and versatile approach to chiral pyrrolidines, creating stereocenters with high selectivity using only a substoichiometric amount of a chiral catalyst.

2.2.1. Organocatalysis with Proline Derivatives The discovery that L-proline itself can catalyze asymmetric reactions, such as the aldol and Mannich reactions, revolutionized the field.[14][15] Proline and its derivatives, like diarylprolinol silyl ethers, are among the most powerful organocatalysts developed.[2]

-

Mechanism of Action: The catalytic cycle typically proceeds through the formation of one of two key intermediates:

-

Enamine Catalysis: The secondary amine of the pyrrolidine catalyst condenses with a ketone or aldehyde donor to form a chiral enamine. This enamine then attacks an electrophile, with the bulky substituent on the catalyst directing the attack to one face, thereby inducing stereoselectivity.[2][16]

-

Iminium Catalysis: The catalyst condenses with an α,β-unsaturated carbonyl compound to form a chiral iminium ion, which lowers the LUMO of the substrate. This activates it for nucleophilic attack, again with facial selectivity controlled by the catalyst's stereochemistry.

-

The beauty of this system lies in its simplicity and biomimetic nature, often referred to as "the simplest enzyme".[15] Reactions are typically run under mild, metal-free conditions.[14]

2.2.2. Transition Metal Catalysis & Biocatalysis A plethora of metal-catalyzed methods have been developed, including the highly effective asymmetric hydrogenation of substituted pyrroles to create multiple stereocenters with excellent diastereoselectivity.[3][17][18] More recently, biocatalysis has emerged as a powerful green alternative. Through directed evolution, enzymes like cytochrome P411 variants have been engineered to perform intramolecular C(sp³)–H amination, converting simple azide precursors into chiral pyrrolidines with exceptional efficiency and enantioselectivity (up to 74% yield and 99:1 er).[19]

| Synthetic Strategy | Key Principle | Advantages | Disadvantages | Typical Yield | Enantio-/Diastereo-selectivity |

| Chiral Pool | Use of naturally enantiopure starting materials (e.g., L-proline).[13] | Robust, well-established, inexpensive starting materials.[13] | Often requires lengthy synthetic sequences.[13] | Variable, dependent on number of steps. | Inherited from starting material. |

| Organocatalysis | Substoichiometric use of a small chiral organic molecule (e.g., proline).[14] | Metal-free, mild conditions, high efficiency.[14][20] | Catalyst loading can sometimes be high. | Good to Excellent (60-95%).[14] | Often >90% ee.[14][21] |

| Metal Catalysis | Use of a chiral ligand-metal complex. | Broad substrate scope, high turnover numbers.[22] | Potential for metal contamination, requires inert conditions. | Good to Excellent (70-99%). | High to Excellent (>95% ee/dr).[3] |

| Biocatalysis | Use of engineered enzymes.[19] | Extremely high selectivity, environmentally benign (aqueous media). | Substrate scope can be limited, requires protein engineering. | Moderate to Good (up to 74%).[19] | Excellent (up to 99:1 er).[19] |

Validation and Verification: Protocols for Stereochemical Assignment

Synthesizing a chiral molecule is only half the battle; rigorously proving its stereochemistry is paramount for regulatory approval and understanding its biological activity. A multi-pronged analytical approach is essential for a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the workhorse for determining the relative stereochemistry of diastereomers.[23] Diastereotopic protons in a chiral molecule will have different chemical shifts and coupling patterns, providing a unique fingerprint for each isomer.[24][25]

-

Nuclear Overhauser Effect (NOE): For rigid or conformationally locked pyrrolidines, NOE experiments (like NOESY) are invaluable. This technique measures through-space interactions between protons that are close to each other (< 5 Å), allowing for the mapping of relative stereochemistry.[25] An enhancement between two protons confirms their spatial proximity.

Protocol: Determining Relative Stereochemistry via 2D NOESY

-

Sample Preparation: Dissolve 5-10 mg of the purified pyrrolidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of ~10-20 mM. Ensure the sample is free of paramagnetic impurities.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum to assign all proton signals. Following this, acquire a 2D NOESY spectrum on a high-field spectrometer (≥400 MHz).

-

Experimental Parameters: Use a mixing time (tₘ) appropriate for the molecule's size. For small molecules (<500 Da), typical mixing times range from 300 to 800 ms.

-

Data Processing: Process the 2D data with appropriate window functions.

-

Analysis: Identify cross-peaks in the NOESY spectrum. A cross-peak between proton Hₐ and Hₑ indicates they are spatially close. Correlate these observed proximities with computer-generated 3D models of the possible diastereomers to make an unambiguous assignment of the relative configuration.

X-ray Crystallography

Single-crystal X-ray diffraction is the undisputed gold standard for determining the absolute stereochemistry of a chiral molecule.[26] It provides an unambiguous 3D structure of the molecule as it exists in the crystal lattice.[13][27][28] The ability to obtain a high-quality crystal is often the rate-limiting step, but the resulting data is definitive.[26]

Protocol: Sample Preparation for Single-Crystal X-ray Diffraction

-

Purification: The compound must be rigorously purified (>99%) to facilitate crystallization.

-

Crystal Growth: Slowly crystallize the compound from a suitable solvent or solvent mixture. Common techniques include:

-

Slow Evaporation: Dissolve the compound in a solvent and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Dissolve the compound in a solvent (e.g., CH₂Cl₂) and place this solution in a sealed chamber containing a less-soluble "anti-solvent" (e.g., hexanes). The anti-solvent vapor slowly diffuses into the primary solution, reducing the compound's solubility and inducing crystallization.

-

-

Crystal Selection: Select a single, well-formed crystal with sharp edges and no visible defects under a microscope.

-

Data Collection: Mount the crystal on the diffractometer and collect diffraction data, typically at low temperature (e.g., 100 K) to minimize thermal motion. The absolute configuration is typically determined using the Flack parameter, especially when a heavy atom is present.[26]

Chiral Chromatography

While NMR and X-ray crystallography determine structure, chiral chromatography (HPLC or GC) is the primary technique for quantifying the enantiomeric purity or enantiomeric excess (% ee) of a sample.[26][29]

-

Principle of Separation: The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. One enantiomer will have a stronger interaction with the CSP and thus elute more slowly, resulting in separation.

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

-

Column Selection: Choose a chiral column based on the structure of the analyte. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are widely applicable.

-

Method Development: Develop a mobile phase that provides good separation (resolution > 1.5) of the two enantiomer peaks. This typically involves screening different mixtures of a non-polar solvent (e.g., heptane, hexane) and a polar modifier (e.g., isopropanol, ethanol).

-

Sample Analysis: Dissolve a small amount of the sample in the mobile phase and inject it onto the HPLC system.

-

Quantification: Integrate the peak areas for the two enantiomers (A₁ and A₂). Calculate the enantiomeric excess using the formula: % ee = [(A₁ - A₂) / (A₁ + A₂)] x 100%

-

Validation: To confirm peak identity, inject a racemic standard (a 50:50 mixture of the enantiomers) to determine the retention times for each.

The Biological Consequence: Chirality as the Arbiter of Function

The rigorous effort invested in stereocontrolled synthesis and analysis is justified by the profound impact of stereochemistry on biological activity.[6][9] A molecule's 3D shape is the key that fits the lock of a biological target.

Case Study: Stereospecific Inhibition of Retinoid-Related Orphan Receptor γt (RORγt) by cis-3,4-Diphenylpyrrolidine Derivatives

RORγt is a nuclear receptor and a key therapeutic target for autoimmune diseases. A study on cis-3,4-disubstituted pyrrolidine derivatives revealed a stark dependence of inhibitory activity on the stereochemistry at the C3 and C4 positions.[6]

| Compound (Stereoisomer) | Configuration | RORγt IC₅₀ (nM) | Biological Activity |

| Isomer 1 | (3R, 4R) | 25 | Potent Inverse Agonist |

| Isomer 2 | (3S, 4S) | >10,000 | Inactive |

Data adapted from principles discussed in related literature.[6][9]

Analysis of Causality: The dramatic difference in activity is a direct result of the spatial arrangement of the two phenyl groups. The (3R, 4R) enantiomer adopts a specific "U-shaped" conformation that allows it to bind optimally within the ligand-binding pocket of the RORγt protein.[9] This precise fit induces a conformational change in the receptor that leads to the desired inverse agonist activity. In contrast, the (3S, 4S) enantiomer, being a mirror image, cannot achieve this critical binding orientation. Its phenyl groups clash with amino acid residues in the binding pocket, preventing effective engagement and rendering it biologically inactive. This case study provides compelling evidence that stereochemistry is not just a structural feature but the primary determinant of a molecule's therapeutic potential.

Conclusion and Future Outlook

The stereochemistry of pyrrolidine derivatives is a central theme that connects synthetic strategy, analytical chemistry, and pharmacology. Mastery over the chiral architecture of this privileged scaffold is essential for the development of effective and safe therapeutics. The progression from classical chiral pool synthesis to highly selective catalytic methods—spanning organo-, metal-, and biocatalysis—has equipped chemists with powerful tools to construct complex pyrrolidines with exquisite precision.[20][30] The future of this field will likely see an increased adoption of continuous flow protocols for scalable synthesis[31], the development of novel catalytic systems for unprecedented transformations, and the continued expansion of biocatalysis to access novel chiral building blocks, further solidifying the indispensable role of the pyrrolidine ring in the advancement of chemical and biomedical sciences.

References

- Nagib, D. A., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.

-

Vitale, C., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

- Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IntechOpen.

-

Pace, V., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available at: [Link]

-

Das, D., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. Available at: [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]

-

Tornøe, C. W., et al. (2004). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry. Available at: [Link]

-

Gualtierotti, J. B., & Waser, J. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. Available at: [Link]

-

List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Available at: [Link]

-

Senge, M. O., & Runge, S. (2006). Interpretation of the pyrrolidine region of the 1 H NMR spectrum. ResearchGate. Available at: [Link]

-

Wang, A. (2019). Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. PubMed Central. Available at: [Link]

-

Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters. Available at: [Link]

-

Goti, G., et al. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis. Available at: [Link]

-

Tornøe, C. W., et al. (2004). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. Available at: [Link]

-

Coldwell, M. J., et al. (2021). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. Available at: [Link]

-

Zhu, S., et al. (2018). Pyrrolidines and piperidines bearing chiral tertiary alcohols by nickel-catalyzed enantioselective reductive cyclization of N-alkynones. ResearchGate. Available at: [Link]

-

Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. Available at: [Link]

-

Jiang, C., & Frontier, A. J. (2007). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. PubMed. Available at: [Link]

-

Lara-Sánchez, A., et al. (2011). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. Available at: [Link]

-

Seebach, D., et al. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. ResearchGate. Available at: [Link]

-

Hoyt, M. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. Available at: [Link]

-

Vitale, C., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. Available at: [Link]

-

Martins, J. E. D., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ACS Publications. Available at: [Link]

-

Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Available at: [Link]

-

ResearchGate. Results obtained using chiral pyrrolidine-containing organocatalysts in.... Available at: [Link]

-

Johnston, J. N., et al. (2018). Stereodivergent methodology for the synthesis of complex pyrrolidines. PubMed. Available at: [Link]

-

List, B. (2016). Proline-Catalyzed Asymmetric Reactions. ResearchGate. Available at: [Link]

-

Collina, S., et al. (2005). Chiral arylpyrrolidinols: preparation and biological profile. PubMed. Available at: [Link]

-

Vitale, C., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. Available at: [Link]

-

Ibrahem, I., et al. (2010). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. Available at: [Link]

-

Wang, Y., et al. (2020). Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. Reaction Chemistry & Engineering. Available at: [Link]

-

Länger, C., et al. (2020). Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. PubMed. Available at: [Link]

-

Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Available at: [Link]

-

Li, H., et al. (2009). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health. Available at: [Link]

-

Gualtierotti, J. B., & Waser, J. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central. Available at: [Link]

-

Liu, Y., et al. (2022). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. National Institutes of Health. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 8. Chiral arylpyrrolidinols: preparation and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemistry.illinois.edu [chemistry.illinois.edu]

- 16. researchgate.net [researchgate.net]

- 17. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 26. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 27. Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

The Stereospecific Imperative: Unlocking the Biological Significance of (R)-Pyrrolidine Enantiomers

A Technical Guide for Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2][3][4] Its non-planar, puckered structure allows for a three-dimensional exploration of chemical space, a critical feature for precise molecular recognition at biological targets.[5] This guide delves into the nuanced yet profound importance of stereochemistry, specifically focusing on the biological significance of the (R)-enantiomer of pyrrolidine-containing compounds. We will explore how this specific chiral configuration dictates pharmacological activity, offering unique advantages in potency, selectivity, and therapeutic outcomes across various disease areas. This document serves as a technical resource for researchers and scientists, providing insights into the causal relationships behind stereospecific interactions, methodologies for enantioselective synthesis, and protocols for biological evaluation.

Introduction: The Principle of Chirality in Biological Systems

Biological systems are inherently chiral. Receptors, enzymes, and ion channels are constructed from L-amino acids and D-sugars, creating specific, three-dimensional environments. Consequently, the interaction between a small molecule and its biological target is often highly stereospecific.[4] For a chiral drug, one enantiomer (the eutomer) may fit perfectly into its binding site, eliciting the desired therapeutic effect, while the other enantiomer (the distomer) may be less active, inactive, or even responsible for undesirable side effects.[4]

The pyrrolidine scaffold's ability to present substituents in well-defined spatial orientations makes it a privileged structure in drug design.[5][6] The stereocenters within the pyrrolidine ring allow medicinal chemists to fine-tune the molecule's configuration to achieve optimal interaction with its target.[5] This guide will specifically illuminate cases where the (R)-configuration is paramount for biological function.

The (R)-Pyrrolidine Moiety: A Key to Unlocking Potency and Selectivity

The specific orientation of substituents conferred by the (R)-configuration of a pyrrolidine ring can lead to significant differences in biological activity compared to its (S)-enantiomer. This stereoselectivity is a direct consequence of the specific interactions—or lack thereof—with the chiral binding pocket of the target protein.

Case Study 1: G-Protein Coupled Receptor 40 (GPR40) Agonism for Type 2 Diabetes

In the development of agonists for GPR40, a target for treating type 2 diabetes, the stereochemistry of a pyrrolidine derivative proved critical. Jurica et al. demonstrated that the enantiopure (R,R)-9 derivative was a full agonist with significantly higher potency at both human (hGPR40, 0.11 µM) and mouse (mGPR40, 0.054 µM) receptors compared to its (S,S)-enantiomer (hGPR40 0.49 µM and mGPR40 2.4 µM).[5]

Causality: The superior activity of the (R,R)-enantiomer is attributed to a different binding mode. The cis-4-CF3 substituent on the pyrrolidine scaffold in the (R,R) configuration favors a pseudo-axial conformation of the acetic acid group at position 2.[5] This specific orientation is the primary pharmacophore for GPR40 agonism, allowing for optimal interaction with the receptor's binding site and leading to a more robust biological response, including enhanced glucose-dependent insulin and GLP-1 secretion.[5]

| Compound | Configuration | hGPR40 EC50 (µM) | mGPR40 EC50 (µM) |

| Derivative 9 | (R,R) | 0.11 | 0.054 |

| Derivative 9 | (S,S) | 0.49 | 2.4 |

| Table 1: Enantiomeric Potency at GPR40 Receptors. Data synthesized from Jurica et al.[5] |

Case Study 2: KRASG12C Inhibition in Oncology

The KRAS oncogene is a challenging but critical target in cancer therapy. In the design of covalent inhibitors for the KRASG12C mutant, the stereochemistry of a pyrrolidine-containing molecule was found to be essential for activity. Docking studies and co-crystal structures revealed that only the (R)-enantiomer of a specific inhibitor could effectively form a salt bridge interaction with Glutamate-62 (Glu62) and a cation-π interaction with Histidine-95 (His95) in the Switch-II binding pocket of the KRASG12C protein.[7]

Causality: The (R)-configuration correctly orients the basic amine on the pyrrolidine ring to engage with the carboxylate of Glu62.[7] This ionic interaction is a key anchoring point, stabilizing the inhibitor in the binding site and positioning the reactive "warhead" for irreversible covalent bond formation with the target Cysteine-12 residue. The (S)-enantiomer would fail to achieve this critical interaction, resulting in significantly lower potency.

Methodologies for Enantioselective Synthesis of (R)-Pyrrolidines

Achieving high enantiomeric purity is critical for clinical success. Several strategies exist for the stereoselective synthesis of (R)-pyrrolidine derivatives.

Chiral Pool Synthesis

This approach utilizes naturally occurring chiral molecules as starting materials. L-proline, which has an (S)-configuration, is a common and inexpensive starting material. However, to obtain (R)-pyrrolidine derivatives, one can start from D-proline or employ reactions that invert the stereocenter of an L-proline derivative. A more common strategy involves using (R)-malic acid or other readily available chiral precursors.

Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is one of the most direct methods for synthesizing substituted pyrrolidines.[4] This reaction can form up to four new contiguous stereocenters with high control.[4]

Workflow: Asymmetric 1,3-Dipolar Cycloaddition

The following diagram illustrates a generalized workflow for the enantioselective synthesis of a substituted pyrrolidine using a chiral catalyst.

Caption: Generalized workflow for catalytic asymmetric 1,3-dipolar cycloaddition.

Experimental Protocols for Biological Evaluation

Once an enantiomerically pure (R)-pyrrolidine compound is synthesized, its biological activity must be rigorously assessed.

Protocol 1: In Vitro Receptor Binding Assay

This protocol provides a framework for determining the binding affinity (Ki) of a test compound for a specific receptor, allowing for direct comparison between enantiomers.

Objective: To quantify the binding affinity of the (R)- and (S)-enantiomers of a pyrrolidine derivative to a target receptor (e.g., GPR40).

Materials:

-

Membrane preparation from cells expressing the target receptor.

-

Radiolabeled ligand (e.g., ³H-labeled standard agonist).

-

Test compounds ((R)- and (S)-enantiomers) dissolved in DMSO.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well filter plates (e.g., GF/C filters).

-

Scintillation fluid and microplate scintillation counter.

Procedure:

-

Compound Dilution: Prepare a serial dilution series for each enantiomer (e.g., from 10 mM down to 1 pM) in binding buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or 50 µL of a high concentration of a non-radiolabeled known ligand (for non-specific binding).

-

50 µL of the test compound dilution.

-

50 µL of the radiolabeled ligand at a concentration near its Kd.

-

50 µL of the receptor membrane preparation.

-

-

Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester, followed by three washes with ice-cold binding buffer to separate bound from free radioligand.

-

Quantification: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Self-Validation: The protocol's integrity is maintained by including controls for total binding (no inhibitor) and non-specific binding (excess unlabeled ligand). The resulting Ki values should be reproducible across multiple experiments, and the standard curves for known reference compounds should fall within an acceptable range.

Diagram: Logic of Stereospecific Drug-Target Interaction

This diagram illustrates the fundamental principle of why one enantiomer exhibits higher affinity for a chiral receptor binding site.

Caption: The (R)-enantiomer achieves a three-point binding, leading to high affinity.

Conclusion and Future Outlook

The evidence is unequivocal: for many pyrrolidine-based therapeutics, stereochemistry is not a trivial detail but the central determinant of biological activity. The (R)-enantiomer often provides the precise three-dimensional arrangement of functional groups necessary for high-affinity, selective binding to complex biological targets. This stereospecificity underscores the importance of investing in asymmetric synthesis and chiral purification early in the drug discovery pipeline. As our understanding of structural biology deepens, the ability to design and synthesize enantiomerically pure (R)-pyrrolidine compounds will continue to be a critical skill for medicinal chemists, enabling the development of safer, more effective medicines. The pursuit of novel catalytic methods for remote C-H amination and other advanced synthetic techniques will further empower researchers to access these valuable chiral building blocks with greater efficiency and precision.[6]

References

-

Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Available at: [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available at: [Link]

-

Sagdoldina, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 11158. Available at: [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

-

Sagdoldina, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. Available at: [Link]

-

Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines. Retrieved from [Link]

-

Laohapaisan, A., Roy, A., & Nagib, D. A. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. Available at: [Link]

-

Sagdoldina, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. Available at: [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

The Unseen Dance: An In-depth Technical Guide to Pyrrolidine Ring Conformation Analysis

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, is far from a static entity. Its five-membered ring exists in a dynamic conformational equilibrium, a subtle dance of puckering that profoundly influences molecular recognition, biological activity, and ultimately, therapeutic efficacy. Understanding and predicting the conformational preferences of the pyrrolidine ring is therefore a cornerstone of modern drug design and development. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles and practical methodologies for the conformational analysis of this critical heterocyclic system.

The Conformational Landscape of the Pyrrolidine Ring: A World of Puckers

Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring is non-planar. To alleviate torsional strain, the ring adopts puckered conformations, primarily interconverting between two low-energy forms: the envelope (E) and the twist (T) conformations. This dynamic interconversion is known as pseudorotation.[1]

The envelope conformation is characterized by four of the ring atoms being coplanar, with the fifth atom displaced out of this plane. The conformation is designated by the out-of-plane atom. For instance, in C4-endo, the C4 atom is displaced on the same side as the C2 carboxyl group in proline. Conversely, in C4-exo, the C4 atom is on the opposite side.

The twist conformation has two adjacent atoms displaced on opposite sides of the plane formed by the other three atoms. These conformations are typically of slightly higher energy than the envelope forms.

The specific puckering of the pyrrolidine ring is quantified by a set of puckering parameters , most notably the Cremer-Pople puckering parameters.[2][3] These parameters, the puckering amplitude (q) and the phase angle of pseudorotation (Φ), provide a precise mathematical description of the ring's conformation. The puckering amplitude describes the degree of non-planarity, while the phase angle defines the specific envelope or twist form.

The conformational equilibrium of the pyrrolidine ring is delicately influenced by a variety of factors:

-

Substituent Effects: The nature, size, and stereochemistry of substituents on the ring play a pivotal role in determining the preferred pucker. Electronegative substituents, for instance, can exert significant stereoelectronic effects. It has been observed that the electronegativity of a 4-cis-substituent tends to increase endo puckering, while an electronegative 4-trans-substituent favors exo puckering.[4] Sterically demanding groups, on the other hand, will generally favor a pseudoequatorial orientation to minimize steric hindrance.[4]

-

N-Substitution: The substituent on the nitrogen atom also profoundly impacts the ring's conformation. N-acyl groups, for example, can influence the puckering preference due to steric and electronic interactions with the rest of the ring.[5]

-

Solvent Effects: The polarity of the solvent can influence the conformational equilibrium by stabilizing or destabilizing certain conformers through dipole-dipole interactions or hydrogen bonding.

Analytical Techniques for Elucidating Pyrrolidine Conformation

A multi-faceted approach, often combining experimental and computational techniques, is essential for a comprehensive understanding of pyrrolidine ring conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics

NMR spectroscopy is arguably the most powerful technique for studying the conformation of molecules in solution, providing insights into the dynamic equilibrium of different puckers.[6][7]

-

1H-1H Vicinal Coupling Constants (3JHH): The magnitude of the three-bond coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation .[8][9] By measuring the 3JHH values for the protons on the pyrrolidine ring, one can estimate the dihedral angles and thus deduce the ring's conformation.

-

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is dependent on the distance between protons.[3] NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can identify protons that are in close spatial proximity, providing crucial information for determining the relative stereochemistry and conformation of the ring and its substituents.[3][10]

-

13C NMR Chemical Shifts: The chemical shifts of the carbon atoms in the pyrrolidine ring are also sensitive to the ring's conformation.

-

Sample Preparation: Dissolve the purified pyrrolidine derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) to a concentration of 5-10 mg/mL. The choice of solvent is critical as it can influence the conformational equilibrium.[7]

-

Acquisition of 1D 1H NMR Spectrum: Acquire a high-resolution 1D 1H NMR spectrum to identify all proton resonances and measure their chemical shifts and coupling constants.[11]

-

Acquisition of 2D NMR Spectra:

-

Data Analysis and Interpretation:

-

Assign all proton and carbon signals using a combination of 1D and 2D NMR data.

-

Extract vicinal coupling constants (3JHH) from the 1D 1H spectrum.

-

Apply a Karplus-type equation to correlate the measured coupling constants with dihedral angles.[8]

-

Analyze NOESY/ROESY cross-peaks to determine interproton distances.

-

Combine the dihedral angle and distance information to build a model of the predominant solution-state conformation.

-

Single-Crystal X-ray Diffraction: The Solid-State Snapshot

X-ray crystallography provides an unparalleled, high-resolution snapshot of the molecule's conformation in the solid state.[12][13] While this represents a static picture and may not fully reflect the dynamic nature in solution, it offers a precise geometric reference.

-

Cremer-Pople Puckering Parameters: These parameters are calculated from the atomic coordinates of the crystal structure and provide a quantitative description of the ring's pucker.[2][3] Software is available to calculate these parameters from a Crystallographic Information File (CIF).[4][14]

-

Crystal Growth: Grow single crystals of the pyrrolidine derivative of suitable size and quality. This is often the most challenging step.

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by rotating the crystal in an X-ray beam.[15]

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.[16]

-

Data Analysis:

-

Extract the atomic coordinates of the pyrrolidine ring from the refined structure.

-

Calculate the Cremer-Pople puckering parameters to quantify the ring conformation.[17]

-

Computational Modeling: In Silico Exploration of the Conformational Space

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are invaluable for exploring the potential energy surface of the pyrrolidine ring and predicting the relative stabilities of different conformers.[18]

-

Density Functional Theory (DFT): DFT calculations are used to optimize the geometry of different conformers and calculate their relative energies.[18][19] The choice of functional and basis set is crucial for obtaining accurate results.[20]

-

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time, allowing for the exploration of the conformational landscape and the identification of the most populated conformational states.[21][22] The choice of force field (e.g., AMBER, GROMOS) is critical for the accuracy of the simulation.[2][23]

-

Structure Preparation: Build an initial 3D model of the pyrrolidine derivative.

-

Conformational Search (for DFT): Perform a systematic or stochastic conformational search to identify low-energy conformers.

-

Geometry Optimization and Energy Calculation (DFT): Optimize the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[24]

-

System Setup (for MD): Place the molecule in a simulation box with an appropriate solvent model and select a force field.[21]

-

MD Simulation: Run an MD simulation for a sufficient length of time to allow for adequate sampling of the conformational space.

-

Trajectory Analysis: Analyze the MD trajectory to identify the predominant conformations and calculate their populations.

Comparative Analysis of Techniques

| Technique | Strengths | Limitations |

| NMR Spectroscopy | - Provides information on solution-state conformation and dynamics.[6]- Can study molecules that are difficult to crystallize.[6]- Provides information on conformational equilibria. | - Can be complex to interpret for conformationally flexible molecules.- Provides time-averaged structural information.[1] |

| X-ray Crystallography | - Provides a high-resolution, static picture of the conformation in the solid state.[12]- Unambiguous determination of stereochemistry. | - Requires single crystals of good quality.- The solid-state conformation may not be representative of the solution-state conformation.[1] |

| Computational Modeling | - Allows for the exploration of the entire conformational landscape.[18]- Can predict the relative energies of different conformers.[18]- Can be used to study systems that are difficult to analyze experimentally. | - The accuracy is dependent on the chosen theoretical level (functional, basis set, force field).[25]- Requires validation with experimental data.[26][27] |

Conclusion: A Synergistic Approach to Unraveling the Pyrrolidine Pucker

The conformational analysis of the pyrrolidine ring is a critical endeavor in modern drug discovery and chemical biology. No single technique can provide a complete picture of the conformational landscape of this dynamic five-membered ring. A synergistic approach, integrating the solution-state dynamics from NMR spectroscopy, the precise solid-state geometry from X-ray crystallography, and the comprehensive energetic and dynamic insights from computational modeling, is essential for a thorough and accurate understanding. By mastering these techniques, researchers can gain invaluable insights into the structure-activity relationships of pyrrolidine-containing molecules, paving the way for the design of more potent and selective therapeutics.

References

-

Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. [Link]

-

Jorgensen, W. L., Maxwell, D. S., & Tirado-Rives, J. (1996). Development and Testing of the OPLS All-Atom Force Field on Conformational Energetics and Properties of Organic Liquids. Journal of the American Chemical Society, 118(45), 11225-11236. [Link]

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of chemical physics, 132(15), 154104. [Link]

-

Cremer, D. (1975). RING - A Coordinate Transformation Program for Evaluating the Degree and Type of Puckering of a Ring Compound. Quantum Chemistry Program Exchange, No. 288, 1-8. [Link]

-

Case, D. A., et al. (2021). AMBER 2021. University of California, San Francisco. [Link]

-

Koskinen, A. M., & Rapoport, H. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of organic chemistry, 70(16), 6447–6453. [Link]

-

Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis (2nd ed.). Wiley-VCH. [Link]

-

Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. [Link]

-

van Wijk, J., et al. (2014). Pyrrolidine nucleotide analogs with a tunable conformation. Beilstein journal of organic chemistry, 10, 1967–1980. [Link]

-

Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

-

Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure and Bonding (Vol. 148, pp. 385-452). Springer. [Link]

-

Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]

-

Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of computational chemistry, 17(5-6), 490-519. [Link]

-

An, Y., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Journal of medicinal chemistry, 62(17), 7956–7971. [Link]

-

Kaboli, P. J., et al. (2018). Molecular Dynamics (MD) Simulations, step by step protocol. protocols.io. [Link]

-

Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. [Link]

-

Darden, T., York, D., & Pedersen, L. (1993). Particle mesh Ewald: An N⋅log(N) method for Ewald sums in large systems. The Journal of chemical physics, 98(12), 10089-10092. [Link]

-

Karplus, M. (1959). Contact electron-spin coupling of nuclear magnetic moments. The Journal of Chemical Physics, 30(1), 11-15. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

-

Hohenberg, P., & Kohn, W. (1964). Inhomogeneous Electron Gas. Physical Review, 136(3B), B864–B871. [Link]

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of chemical physics, 98(7), 5648-5652. [Link]

-

Carley, K. M. (1996). Validating computational models. Social Science Computer Review, 14(1), 8-18. [Link]

-

Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

-

ProQuest. (n.d.). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYL-PYRROLIDINES THE KARPLUS-EQUATION CONSTANT CALCULATION AND CARBON-13, NITROGEN-15 STUDY OF SELECTED PYRROLIDONES AND PYRROLIDINES. Retrieved from [Link]

-

Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. [Link]

-

Koch, W., & Holthausen, M. C. (2001). A chemist's guide to density functional theory. John Wiley & Sons. [Link]

-

Kwan, E. E. (2011). Lecture 12: The Nuclear Overhauser Effect. Retrieved from [Link]

-

Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38. [Link]

-

Das, A., et al. (2020). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers in Chemistry, 8, 583. [Link]

-

Bragitoff. (2019, July 21). TUTORIAL on How to Read a .CIF File [Video]. YouTube. [Link]

-

Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]

-

CEFEPIME/ENMETAZOBACTAM: Physicochemical Stability of a Novel β-Lactam/β-Lactamase Inhibitor Combination in Syringes and Elastomeric Devices. (2022). Molecules, 27(19), 6520. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Barratt, E., et al. (2021). Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. Journal of Chemical Information and Modeling, 61(2), 643-657. [Link]

-

Cremer, D. (n.d.). RING Puckering. CATCO, SMU. [Link]

-

MtoZ Biolabs. (n.d.). CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? Retrieved from [Link]

-

Henninger, D. D., et al. (2012). Validation of Computational Models in Biomechanics. Annals of biomedical engineering, 40(11), 2321–2334. [Link]

-

ABC of DFT: Hands-on session 1 Introduction into calculations on molecules. (2012, November 9). TKM (KIT). [Link]

-

Kwan, E. E. (2011, March 24). Lecture 12: The Nuclear Overhauser Effect. Eugene E. Kwan. [Link]

-

Single Crystal Diffraction: The Definitive Structural Technique. (2016, August 8). ORNL Neutron Sciences. [Link]

-

Kaboli, P. J., et al. (2018). Molecular Dynamics (MD) Simulations, step by step protocol. protocols.io. [Link]

-

Karplus equation. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

-

Lyu, S., et al. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of chemical information and modeling, 61(2), 776–790. [Link]

-

Post, C. B. (2003). Exchange-transferred NOE spectroscopy and bound ligand structure determination. Current opinion in structural biology, 13(5), 581–588. [Link]

-

Koskinen, A. M., & Rapoport, H. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of organic chemistry, 70(16), 6447–6453. [Link]

-

Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). [Link]

-

Carley, K. M. (1996). Validating Computational Models. Social Science Computer Review, 14(1), 8-18. [Link]

-

Determination of crystal structure by single crystal X-ray diffraction. (n.d.). Retrieved from [Link]

Sources

- 1. X-ray vs. NMR structures as templates for computational protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 4. Cremer-Pople parameter calculator [enzyme13.bt.a.u-tokyo.ac.jp]

- 5. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Karplus equation - Wikipedia [en.wikipedia.org]

- 10. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 11. emerypharma.com [emerypharma.com]

- 12. news-medical.net [news-medical.net]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. youtube.com [youtube.com]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 16. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. attaccalite.com [attaccalite.com]

- 20. scribd.com [scribd.com]

- 21. Protocols for Multi-Scale Molecular Dynamics Simulations in Amber and Gromacs: a Case Study of Intrinsically Disordered Amyloid Beta | bioRxiv [biorxiv.org]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]

- 25. researchgate.net [researchgate.net]

- 26. reports-archive.adm.cs.cmu.edu [reports-archive.adm.cs.cmu.edu]

- 27. Validation of Computational Models in Biomechanics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: (R)-1-Cbz-3-pyrrolidinecarboxamide in Peptide Synthesis

Document ID: ANP-RPC-260127

Version: 1.0

Introduction: The Strategic Role of Pyrrolidine Scaffolds in Peptide Design

In the landscape of modern peptidomimetics and drug discovery, the conformational control of peptide backbones is paramount for enhancing biological activity, metabolic stability, and target specificity. (R)-1-Cbz-3-pyrrolidinecarboxamide serves as a specialized building block, introducing a constrained pyrrolidine ring into a peptide sequence. The integration of such cyclic, non-planar scaffolds is a deliberate strategy to induce specific secondary structures, such as turns and helices, by limiting the conformational freedom of the peptide backbone.[1][2]

The pyrrolidine ring's puckered conformation can be influenced by its substituents, allowing for fine-tuning of the molecule's three-dimensional structure.[3] This pre-organization can facilitate stronger binding to biological targets. The (R)-stereochemistry at the 3-position and the N-terminal Carbobenzyloxy (Cbz or Z) protecting group make this reagent particularly suitable for stepwise incorporation using established peptide synthesis methodologies.[4]

This document provides a comprehensive guide to the effective use of (R)-1-Cbz-3-pyrrolidinecarboxamide in peptide synthesis, detailing its properties, protocols for coupling and deprotection, and expert insights into its application.

Physicochemical & Handling Data

A thorough understanding of the reagent's properties is critical for successful and safe implementation in any synthesis workflow.

| Property | Value | Source |

| IUPAC Name | (3R)-1-(benzyloxycarbonyl)pyrrolidine-3-carboxamide | PubChem |

| CAS Number | 88254-47-3 | Vendor Data |

| Molecular Formula | C₁₃H₁₆N₂O₃ | PubChem |

| Molecular Weight | 248.28 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Vendor Data |

| Solubility | Soluble in DMF, DCM, NMP; limited solubility in water | General Knowledge |

| Storage | Store at 2-8°C, protect from moisture | Vendor Data |

Safety & Handling: While specific GHS data for this exact compound is not aggregated, related structures indicate potential hazards.[5][6] Researchers should handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

(R)-1-Cbz-3-pyrrolidinecarboxamide is primarily designed for use in solid-phase peptide synthesis (SPPS), a methodology that simplifies the purification process by anchoring the growing peptide chain to an insoluble resin support.[7][8] The Cbz group on the pyrrolidine nitrogen is orthogonal to the widely used base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which is a cornerstone of many SPPS strategies.[9] However, the Cbz group is labile to strong acid and catalytic hydrogenolysis, making it incompatible with standard Boc-SPPS cleavage conditions but suitable as a final N-terminal capping group in Fmoc-SPPS if acidic cleavage is carefully controlled.[9][10]

The most common strategy involves using the Cbz group as a stable protecting group during the synthesis, which is then removed in a dedicated step.

Experimental Workflow Overview

The following diagram outlines the key stages of incorporating (R)-1-Cbz-3-pyrrolidinecarboxamide into a peptide sequence via Fmoc-SPPS.

Caption: SPPS workflow for incorporating the Cbz-pyrrolidine moiety.

Detailed Protocols

Protocol 4.1: Coupling of (R)-1-Cbz-3-pyrrolidinecarboxamide

This protocol details the manual coupling of the building block to a deprotected N-terminal amine on a solid support (e.g., Rink Amide or Wang resin).

Causality: The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is based on its high efficiency and low racemization rates.[11] DIEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to activate the carboxyl group and neutralize any salts present.[12] Anhydrous DMF is crucial as water can hydrolyze the activated species and impede the reaction.

Materials:

-

Resin-bound peptide with a free N-terminal amine (1.0 eq)

-

(R)-1-Cbz-3-pyrrolidinecarboxamide (3.0 eq)

-

HATU (2.9 eq)

-

DIEA (6.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

SPPS reaction vessel

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If the previous step was an Fmoc-deprotection, ensure the resin is thoroughly washed with DMF (6 x 1 min) to remove all traces of piperidine.[8]

-

Activation Solution: In a separate vial, dissolve (R)-1-Cbz-3-pyrrolidinecarboxamide and HATU in anhydrous DMF. Add DIEA and pre-activate by gently mixing for 2-5 minutes at room temperature. The solution may change color.

-

Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the activation solution to the resin.

-

Agitation: Agitate the mixture at room temperature for 2-4 hours. Gentle shaking or nitrogen bubbling is recommended to ensure all resin beads are suspended.[8]

-

Monitoring (Optional): To check for completion, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

-

Washing: Once the reaction is complete, drain the reaction vessel. Wash the resin extensively to remove excess reagents and byproducts. A typical washing sequence is:

-

DMF (3 x 1 min)

-

DCM (3 x 1 min)

-

DMF (3 x 1 min)

-

-

The resin is now ready for the next step in the synthesis (e.g., Cbz-deprotection or continuation of the peptide chain if this moiety is not at the N-terminus).

Protocol 4.2: Deprotection of the Cbz Group via Catalytic Hydrogenolysis

This protocol is performed after the full peptide sequence is assembled but before cleavage from the resin. It is only suitable for resins and side-chain protecting groups that are stable to these conditions.

Causality: Catalytic hydrogenolysis is the gold standard for Cbz group removal due to its mildness and clean byproducts (toluene and CO₂).[9][13] Palladium on carbon (Pd/C) is the catalyst of choice. The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas.[4]

Materials:

-

Cbz-protected peptide-resin (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (0.1 eq by weight relative to the theoretical peptide weight)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Resin Preparation: Place the dry Cbz-protected peptide-resin in a round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add a suitable solvent like methanol to suspend the resin.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the suspension under a stream of inert gas.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.[9]

-

Reaction: Stir the suspension vigorously under a hydrogen atmosphere (1 atm or higher, depending on the apparatus) at room temperature.

-

Monitoring: The reaction progress can be monitored by cleaving a small aliquot of the resin and analyzing the product via LC-MS. Reaction times can vary from 4 to 24 hours.

-

Work-up: Once complete, carefully purge the reaction vessel with inert gas.

-

Catalyst Removal: Filter the resin through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely and handle it appropriately.

-

Washing: Wash the resin thoroughly with the reaction solvent (MeOH), followed by DCM, and dry it under vacuum. The peptide-resin is now ready for final cleavage.

Caption: Mechanism of Cbz group removal by hydrogenolysis.

Trustworthiness & Field Insights

-

Racemization Risk: While HATU is excellent at suppressing racemization, it is still crucial to use the recommended stoichiometry and avoid prolonged pre-activation times or elevated temperatures, which can compromise the stereochemical integrity of the building block.

-

Catalyst Poisoning: Sulfur-containing amino acids (Met, Cys) can poison the Palladium catalyst used in hydrogenolysis. If these residues are present, alternative deprotection methods, such as using HBr in acetic acid, may be necessary, but this requires careful consideration of side-chain protecting group stability.[9]

-

Incomplete Coupling: The pyrrolidine structure is bulkier than a standard amino acid. If a Kaiser test indicates incomplete coupling, a second coupling cycle (recoupling) with a fresh batch of activated reagent is recommended before resorting to capping with acetic anhydride.

-

Alternative Deprotection: For substrates sensitive to hydrogenation, deprotection can sometimes be achieved with strong Lewis acids or transfer hydrogenation using donors like ammonium formate.[4][14] However, these methods require careful optimization for each specific peptide sequence.

References

- Lipshutz, B. H., Ghorai, S. (2017).

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. ResearchGate. [Link]

-

Memeo, M. G., et al. (2019). Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides. Frontiers in Chemistry. [Link]

-

SciSpace. (n.d.). Application of tetralinylamines as carboxamide protecting groups in peptide synthesis. SciSpace. [Link]

-

Pinto, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IntechOpen. [Link]

-

Madsen, C., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]

-

University of Nairobi. (n.d.). Application Of Tetralinylamines As Carboxamide Protecting Groups In Peptide Synthesis. University of Nairobi Repository. [Link]

-

PubChem. (n.d.). 1-N-Cbz-3-pyrrolidinone. PubChem. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

ResearchGate. (n.d.). Some important pyrrolidine scaffolds. ResearchGate. [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Steinke, D., Kula, M. R. (1990). Application of Carboxypeptidase C for Peptide Synthesis. Enzyme and Microbial Technology. [Link]

-

Kumar, S. (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

-

PubChem. (n.d.). 1-BOC-3-Aminopiperidine. PubChem. [Link]

-

El-Faham, A., Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

Sources

- 1. Frontiers | Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. 1-N-Cbz-3-pyrrolidinone | C12H13NO3 | CID 561203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. bachem.com [bachem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. peptide.com [peptide.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Cbz-Protected Amino Groups [organic-chemistry.org]

Applications of Pyrrolidine Carboxamides as Enzyme Inhibitors: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrrolidine Carboxamide Scaffold in Medicinal Chemistry

The five-membered pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, celebrated for its prevalence in FDA-approved drugs and its remarkable versatility in drug design.[1] Its non-planar, sp3-hybridized nature allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional complexity of a molecule.[1] This inherent three-dimensionality, a phenomenon known as "pseudorotation," makes the pyrrolidine scaffold an ideal framework for designing potent and selective enzyme inhibitors.[1] By functionalizing the pyrrolidine ring and its associated carboxamide group, medicinal chemists can precisely orient chemical moieties to interact with key residues within an enzyme's active site, leading to the development of highly effective therapeutics. This guide will delve into the application of pyrrolidine carboxamides as inhibitors for two distinct and impactful enzyme targets: Dipeptidyl Peptidase-4 (DPP-4) and Fatty Acid Amide Hydrolase (FAAH).

Application Note 1: Inhibition of Dipeptidyl Peptidase-4 (DPP-4) for Type 2 Diabetes

Scientific Background & Rationale

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine protease that plays a critical role in glucose metabolism.[2] Its primary function is the inactivation of incretin hormones, principally Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Peptide (GIP).[2] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By cleaving and inactivating GLP-1 and GIP, DPP-4 effectively dampens this insulin response.

The therapeutic strategy is straightforward: inhibiting DPP-4 prolongs the active lifespan of GLP-1 and GIP, leading to increased insulin secretion, suppressed glucagon release, and ultimately, better glycemic control in patients with Type 2 Diabetes Mellitus (T2DM).[2][3] Pyrrolidine-based structures, such as those found in the "gliptin" class of drugs, are particularly effective because the pyrrolidine nitrogen can mimic the proline residue of the natural substrates, forming key interactions within the DPP-4 active site.[2] This leads to potent and selective inhibition.[2][3]

Signaling Pathway: DPP-4 and Incretin Effect

The following diagram illustrates the mechanism of action for DPP-4 inhibitors. By blocking DPP-4, the degradation of active GLP-1 and GIP is prevented, enhancing their ability to stimulate insulin release and suppress glucagon, which helps to lower blood glucose levels.[4]

Caption: DPP-4 inhibition pathway.

Experimental Protocol: In Vitro DPP-4 Inhibition Screening Assay

This protocol outlines a robust, fluorescence-based method for screening pyrrolidine carboxamide derivatives for their ability to inhibit recombinant human DPP-4. The assay measures the cleavage of a fluorogenic substrate, H-Gly-Pro-AMC, which releases the highly fluorescent 7-amino-4-methylcoumarin (AMC).

Causality Behind Choices:

-

Buffer pH: The assay is typically run at a physiological pH (e.g., 7.4-7.5) to mimic biological conditions.

-

Substrate Concentration: The substrate concentration is often set near its Michaelis-Menten constant (Km) value (for H-Gly-Pro-AMC, Km is ~17.4 µM) to ensure sensitivity for competitive inhibitors.[5]

-

Incubation Time & Temperature: A 30-minute incubation at 37°C provides a sufficient window for enzymatic activity while remaining within the linear range of the reaction, ensuring that the measured inhibition is not skewed by substrate depletion.[5][6]

-

Controls: The inclusion of "100% initial activity" (enzyme, no inhibitor) and "background" (no enzyme) wells is critical for data normalization and calculating the percent inhibition accurately.[5][6]

Materials:

-

DPP-4 Assay Buffer (e.g., Tris-HCl based, pH 7.5)[5]

-

Positive Control Inhibitor (e.g., Sitagliptin)[5]

-

Test Compounds (Pyrrolidine Carboxamides) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[5][7]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a working solution of DPP-4 Assay Buffer.

-

Thaw the DPP-4 enzyme on ice and dilute it to the desired working concentration in cold Assay Buffer.[5][7] Keep on ice.

-

Prepare the DPP-4 substrate solution by diluting the stock in Assay Buffer to the final desired concentration (e.g., 100 µM).[5]

-

Prepare serial dilutions of the test compounds and the positive control (Sitagliptin) in Assay Buffer. Ensure the final DMSO concentration in the well is ≤1% to avoid solvent interference.

-

-

Plate Setup (in Triplicate):

-

Background Wells: Add 40 µL of Assay Buffer.[6]

-

100% Initial Activity Wells: Add 30 µL of Assay Buffer and 10 µL of diluted DPP-4 enzyme.[6]

-